

# analytical method for terbutylazine and its degradates in drinking water

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## Compound of Interest

Compound Name: Desethyl Terbutylazine-d9

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An Application Note and Protocol for the Determination of Terbutylazine and its Degradates in Drinking Water by LC-MS/MS

## Introduction

Terbutylazine is a chloro-s-triazine herbicide used for pre- and post-emergence weed control in various agricultural crops and as an industrial algicide.[1] Its presence and that of its degradation products in water sources is a growing environmental concern. Monitoring these compounds in drinking water is crucial to ensure public safety and compliance with regulatory limits. The primary degradation pathways for terbutylazine in the environment include N-dealkylation and hydrolysis, leading to metabolites such as desethyl-terbutylazine (DET), hydroxyterbutylazine, and others.[2][3]

This document provides a detailed analytical method for the simultaneous quantification of terbutylazine and its major degradates in drinking water using Solid-Phase Extraction (SPE) followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, making it suitable for detecting these compounds at trace levels required by drinking water regulations.

## Analytes of Interest

The primary parent compound and its key degradation products monitored in water are listed below.

Compound Name	Abbreviation	Chemical Formula	Molar Mass ( g/mol )
Terbutylazine	TBA	C <sub>9</sub> H <sub>16</sub> ClN <sub>5</sub>	229.71
Desethyl-terbutylazine	DET	C <sub>7</sub> H <sub>12</sub> ClN <sub>5</sub>	201.66
Hydroxyterbutylazine	HT	C <sub>9</sub> H <sub>17</sub> N <sub>5</sub> O	211.27
Desethyl-hydroxy-terbutylazine	DEHT	C <sub>7</sub> H <sub>13</sub> N <sub>5</sub> O	183.22
Desisopropyl-atrazine	DIA	C <sub>5</sub> H <sub>8</sub> ClN <sub>5</sub>	173.61
Desisopropyl-hydroxy-atrazine	DIHA	C <sub>5</sub> H <sub>9</sub> N <sub>5</sub> O	155.16

## Experimental Protocol

This protocol is based on established methods utilizing solid-phase extraction for sample cleanup and concentration, followed by instrumental analysis.

## Required Materials and Reagents

- Solvents: HPLC or MS-grade methanol, acetonitrile, and water.
- Reagents: Formic acid (≥98%), Ammonium acetate.
- Analytical Standards: Certified reference standards for terbutylazine and its degradates.
- SPE Cartridges: Mixed-mode cation exchange (MCX) cartridges or equivalent reversed-phase cartridges (e.g., C18).
- Glassware: 1 L amber glass bottles for sample collection, volumetric flasks, autosampler vials.
- Equipment: SPE vacuum manifold, sample concentrator/evaporator, analytical balance, pH meter, LC-MS/MS system.

## Sample Preparation: Solid-Phase Extraction (SPE)

- **Sample Collection:** Collect approximately 1 L of drinking water in an amber glass bottle.
- **Preservation:** If not analyzed immediately, store samples at 4°C. Allow samples to reach room temperature before extraction.
- **Fortification:** For quality control (QC) samples, spike the appropriate volume of standard solution into the water sample.
- **Cartridge Conditioning:**
  - Pass 5 mL of methanol through the SPE cartridge.
  - Pass 5 mL of reagent water through the cartridge, ensuring the sorbent bed does not go dry.
- **Sample Loading:**
  - Load the water sample (e.g., 500 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
- **Cartridge Washing:**
  - After loading, wash the cartridge with 5 mL of reagent water to remove interferences.
  - Dry the cartridge under vacuum for 10-15 minutes.
- **Elution:**
  - Elute the analytes from the cartridge with 5-10 mL of methanol or an appropriate solvent mixture (e.g., methanol with 2% formic acid).
- **Concentration:**
  - Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.

- Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:methanol).
- Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

## Instrumental Analysis: LC-MS/MS

The following conditions are a general guideline and may require optimization for specific instruments.

Parameter	Recommended Setting
Liquid Chromatography	
Column	C18 or C8 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 $\mu$ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile or Methanol with 0.1% Formic Acid
Gradient	5% B to 95% B over 10 minutes, hold for 2 min, return to initial conditions
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40°C
Injection Volume	5 - 20 $\mu$ L
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 - 4.5 kV
Ion Source Temp.	120 - 150°C
Desolvation Temp.	350 - 450°C
Acquisition Mode	Multiple Reaction Monitoring (MRM)

## MRM Transitions for Quantification and Confirmation

The following table provides example MRM transitions. These must be optimized for the specific instrument being used.

Analyte	Precursor Ion [M+H] <sup>+</sup>	Quantifier Ion	Qualifier Ion	Collision Energy (eV)
Terbuthylazine	230.1	174.1	118.1	20
DET	202.1	146.1	118.1	22
HT	212.2	156.1	96.1	25
DEHT	184.2	128.1	96.1	25
DIA	174.1	132.1	96.1	20
DIHA	156.1	114.1	71.1	22

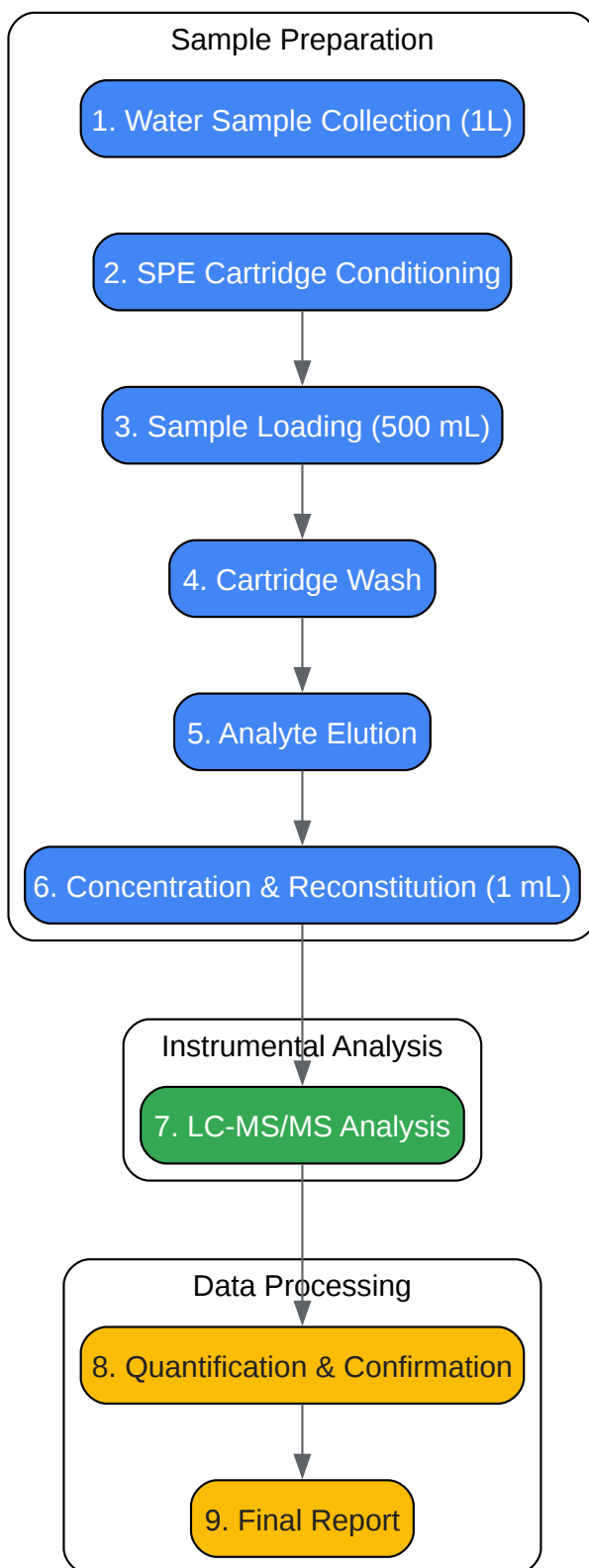
## Method Performance Data

The performance of the analytical method should be validated by determining the following parameters. The values presented are typical and may vary between laboratories and matrices.

Parameter	Terbuthylazine	Desethyl- terbuthylazine	Other Degradates
Limit of Detection (LOD)	0.005 - 0.01 µg/L	0.005 - 0.01 µg/L	0.01 - 0.05 µg/L
Limit of Quantification (LOQ)	0.015 - 0.03 µg/L	0.015 - 0.03 µg/L	0.03 - 0.15 µg/L
Recovery (%)	70 - 110%	70 - 110%	70 - 110%
Precision (RSD%)	< 15%	< 15%	< 20%

## Visualizations

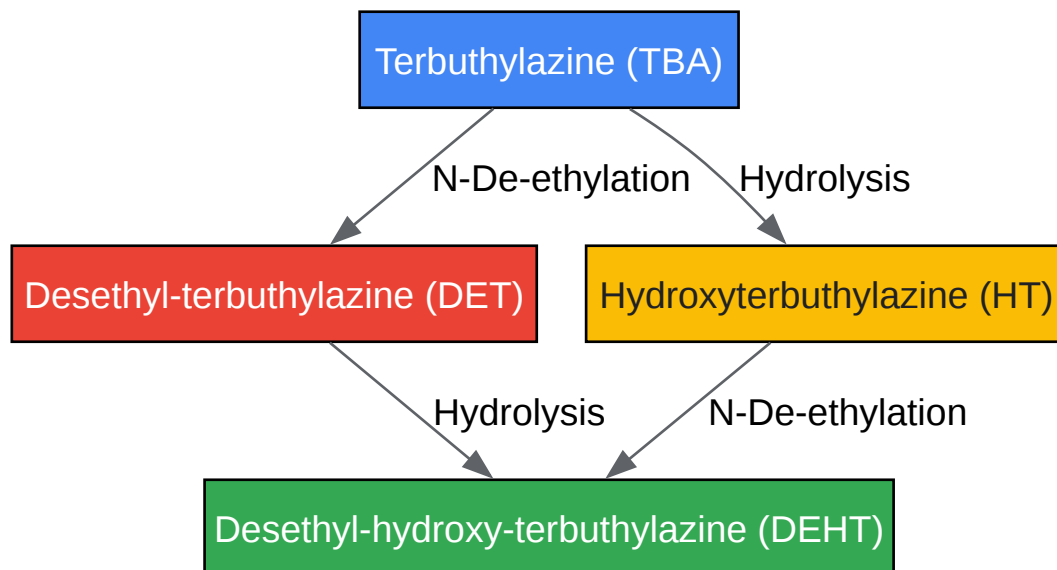
## Experimental Workflow



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Analytical workflow for terbuthylazine analysis.

## Terbuthylazine Degradation Pathway



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Simplified degradation pathway of terbuthylazine.

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## References

- 1. [guidelines.nhmrc.gov.au](https://guidelines.nhmrc.gov.au) [[guidelines.nhmrc.gov.au](https://guidelines.nhmrc.gov.au)]
- 2. Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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